2-(2-Bromophenyl)morpholine
Overview
Description
2-(2-Bromophenyl)morpholine is a chemical compound that is part of a broader class of morpholine derivatives. These compounds have been extensively studied due to their wide range of biological activities, including sympathomimetic, analgesic, and anti-inflammatory properties, among others . Morpholine derivatives are also of interest in the field of medicinal chemistry for their potential as drug metabolizing enzyme modulators, antioxidants, and anti-dyslipidemic agents .
Synthesis Analysis
The synthesis of morpholine derivatives typically involves the reaction of 2-aminoethanol with aryl-bromomethyl-ketone, leading to the formation of an intermediate hydroxyaminoketone, which spontaneously cyclizes to form the tetrahydro-1,4-oxazine ring . This process can yield various substituted morpholines, including those with 2-bromophenyl groups. In some cases, the synthetic route may involve multiple steps, such as bromination, dehydration, and cyclization, to achieve the desired morpholine structure .
Molecular Structure Analysis
The molecular structure of morpholine derivatives can be characterized using various analytical techniques, including IR, UV, 1H NMR, 13C NMR, and X-ray crystallography . For instance, the crystal structure of a related compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, reveals that the morpholine ring adopts a chair conformation, and the overall structure can provide insights into the conformational preferences of the morpholine moiety .
Chemical Reactions Analysis
Morpholine derivatives can undergo various chemical reactions, including the formation of enamine derivatives when reacted with vinyl sulphones . The reactivity of these compounds can be influenced by the presence of substituents on the morpholine ring or the aromatic system. For example, the reaction of a morpholine enamine with p-bromophenyl vinyl sulphone can yield a mixture of products, which can be characterized by their spectroscopic properties and chemical behavior .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives, such as ionization constants and partition coefficients, can be determined and related to their structure and activity . These properties are crucial for understanding the pharmacokinetic and pharmacodynamic profiles of these compounds. The substituents on the morpholine ring, such as the 2-bromophenyl group, can significantly affect these properties and, consequently, the biological activity of the compounds .
Scientific Research Applications
Synthesis and Photophysics
2-(2-Bromophenyl)morpholine has been utilized in the synthesis of novel compounds. For instance, its derivatives, such as 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, were synthesized via Buchwald–Hartwig amination. These derivatives displayed significant photophysical properties, suggesting potential applications in light-sensitive materials or technologies (Bonacorso et al., 2018).
Chemical Reactivity and Complex Formation
Reactivity studies have shown that 2-(2-Bromophenyl)morpholine can form various chemical compounds through reactions with other substances. For example, its reaction with morpholine led to the formation of 1-(p-bromophenyl)-2-methyl-5-morpholinopyridazine-3,6-dione, which was verified through chemical methods and X-ray crystal structure determination (Bałoniak & Plas, 1981). Additionally, its cyclization with copper(II) chloride was observed to form complexes involving thioamide molecules and copper cations, indicating its potential in coordination chemistry (Petrov et al., 2020).
Structural Analysis and Molecular Design
In molecular design, the structure of compounds containing 2-(2-Bromophenyl)morpholine has been a subject of interest. For instance, the structural details of 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol were elucidated, providing insights into the conformation and bonding patterns in such compounds. This information is crucial for understanding the chemical behavior and potential applications of these compounds (Zhao, 2012).
Synthesis of Medicinal and Biological Compounds
The compound has been used in synthesizing various biologically active molecules. For example, its derivatives have been synthesized for potential use in photodynamic therapy (PDT) and photothermal therapy (PTT) for cancer treatment. The introduction of morpholine into the molecular structure has shown to enhance intramolecular charge transfer, demonstrating its usefulness in medicinal chemistry (Tang et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-(2-bromophenyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-4,10,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZGCDVZBPGIJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC=CC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625890 | |
Record name | 2-(2-Bromophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)morpholine | |
CAS RN |
1097796-83-2 | |
Record name | 2-(2-Bromophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-bromophenyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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